3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid
Description
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid is a bicyclic compound featuring a six-membered 1,3-oxazinane ring substituted with a tert-butoxycarbonyl (Boc) group at position 3 and a carboxylic acid moiety at position 2. The Boc group serves as a protective moiety for amines or alcohols in synthetic chemistry, enhancing stability during reactions . The oxazinane scaffold, characterized by one oxygen atom in the saturated six-membered ring, confers conformational rigidity compared to smaller heterocycles like thiazolidines.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHYUMTPMAXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Driven Cyclization of Boc-Protected Amino Alcohols and Aldehydes
The 1,3-oxazinane core can be synthesized via condensation between Boc-protected amino alcohols and aldehydes under microwave irradiation. This method, adapted from air-purged cyclization protocols, leverages in situ acid generation to catalyze ring formation.
Procedure :
- Substrate Preparation : Boc-protected amino alcohols (e.g., N-Boc-3-aminopropanol) are reacted with aldehydes (e.g., hydrocinnamaldehyde) in a solvent-free system or polar aprotic solvents like THF.
- Air Purging : Introducing air oxidizes aldehydes to carboxylic acids, which act as Brønsted acids to protonate the amino alcohol, facilitating nucleophilic attack and cyclization.
- Microwave Irradiation : The mixture is microwaved at 50°C for 30 minutes, achieving near-quantitative yields of Boc-oxazinanes.
Post-Synthetic Oxidation :
To introduce the C2 carboxylic acid, the hydroxymethyl intermediate is oxidized using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and PhI(OAc)₂ (iodobenzene diacetate) in dichloromethane. This step converts the primary alcohol to a carboxylic acid with >90% efficiency.
Example Reaction Table :
| Entry | Aldehyde | Amino Alcohol | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrocinnamaldehyde | N-Boc-3-aminopropanol | Neat | 95 |
| 2 | Heptanal | N-Boc-3-aminopropanol | THF | 88 |
Enantioselective Lithiation and Functionalization
Regiodivergent Synthesis of Boc-1,3-Oxazinanes
Boc-1,3-oxazinanes are synthesized enantioselectively via sparteine-mediated lithiation, followed by transmetallation to zinc and Negishi cross-coupling. This method allows precise control over stereochemistry and regioselectivity.
Key Steps :
- Lithiation : Boc-1,3-oxazinanes are treated with s-BuLi and (-)-sparteine to generate chiral α-lithiated intermediates.
- Transmetallation : Li/Zn exchange produces organozinc species, which undergo ligand-controlled Negishi coupling with aryl or alkenyl halides.
- Oxidation : The C2 hydroxymethyl group is oxidized to a carboxylic acid using Sharpless conditions (TEMPO/PIDA).
Optimized Conditions :
- Lithiation Base : (-)-Sparteine (20 mol%)
- Coupling Ligand : BrettPhos (for C5 selectivity) or t-BuXPhos (for C4 selectivity)
- Oxidation Reagent : TEMPO (10 mol%), PIDA (1.2 equiv), CH₂Cl₂, 0°C to RT.
Yield Data :
| Entry | Substrate | Electrophile | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Boc-oxazinane (R=Me) | PhBr | BrettPhos | 82 | 98 |
| 2 | Boc-oxazinane (R=Et) | VinylBr | t-BuXPhos | 78 | 95 |
Cyclization of Boc-Protected Diazoketones
Silica-Supported HClO₄-Catalyzed Ring Closure
Adapting methodologies for oxazinanone synthesis, Boc-protected diazoketones undergo acid-catalyzed cyclization to form 1,3-oxazinane-2-carboxylic acids.
Procedure :
- Diazoketone Synthesis : N-Boc-β-amino alcohols are converted to diazoketones via reaction with diazomethane.
- Cyclization : Silica-supported HClO₄ (10 wt%) catalyzes intramolecular O-H insertion in dichloromethane at 25°C, yielding the oxazinane ring.
- Hydrolysis : The ketone moiety is hydrolyzed to a carboxylic acid using aqueous KMnO₄ under acidic conditions.
Reaction Scope :
| Entry | Diazoketone Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2 | 85 |
| 2 | Cyclohexyl | 3 | 79 |
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
- Microwave and lithiation methods tolerate aryl, alkenyl, and heterocyclic substituents.
- Diazoketone cyclization is limited to substrates stable under strongly acidic conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed for comparative insights:
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid (CAS: 141783-63-3)
- Structure : Features a five-membered thiazolidine ring (sulfur at position 1) with Boc and carboxylic acid substituents at positions 3 and 2, respectively .
- Key Differences: Heteroatom: Sulfur (thiazolidine) vs. oxygen (oxazinane). Sulfur’s lower electronegativity and larger atomic radius may alter electronic properties and hydrogen-bonding capacity. Ring Size: Five-membered thiazolidine (higher ring strain) vs. six-membered oxazinane (lower strain, enhanced stability).
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Structure: Linear Boc-protected amino acid with a hydroxyl group at position 5 and a carboxylic acid terminus .
- Key Differences: Cyclization: The oxazinane derivative’s cyclic structure may reduce solubility in polar solvents compared to the linear pentanoic acid analog. Functional Groups: Both compounds share Boc and carboxylic acid groups, but the hydroxyl group in the linear analog increases hydrophilicity.
Fmoc-L-Phe(3-COOtBu)-OH (CAS: 210282-33-0)
- Structure : Boc-protected phenylalanine derivative with a tert-butyl ester .
- Key Differences :
- Backbone : Aromatic phenylalanine vs. aliphatic oxazinane. The former may exhibit stronger π-π interactions in biological systems.
- Protective Groups : Boc in the oxazinane derivative vs. Fmoc (fluorenylmethyloxycarbonyl) in the phenylalanine analog, influencing deprotection strategies.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Utility : Boc groups are widely used in peptide synthesis (e.g., ), suggesting the oxazinane derivative could serve as a stable intermediate for drug discovery .
- Stability : The oxazinane ring’s six-membered structure likely offers greater thermodynamic stability compared to thiazolidines, aligning with ring-strain principles .
Biological Activity
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H24N2O5, with a molecular weight of 324.37 g/mol. The compound features an oxazinane ring structure, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with oxazinane structures often exhibit antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli should be further investigated through in vitro assays.
Insecticidal Activity
A study on related compounds has demonstrated promising insecticidal activity against Aedes aegypti, a vector for diseases like dengue and Zika virus. The larvicidal effects observed in structurally similar compounds suggest that this compound may also possess similar properties.
| Compound | LC50 (μM) | LC90 (μM) | Remarks |
|---|---|---|---|
| Temephos | <10.94 | N/A | Positive control with high efficacy |
| 3-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Demonstrated significant larvicidal activity |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was found that certain derivatives exhibited low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, indicating a favorable safety margin.
The mechanisms by which this compound exerts its biological effects are likely multifactorial:
- Enzyme Inhibition : Compounds with similar structures have been observed to inhibit specific enzymes involved in metabolic pathways in pathogens.
- Membrane Disruption : Antimicrobial activity may arise from the ability of the compound to disrupt microbial cell membranes.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain any neuroactive properties.
Case Studies
- Study on Larvicidal Activity : A research study synthesized various oxazinane derivatives and tested their larvicidal effects against Aedes aegypti. The results indicated that certain modifications to the oxazinane structure significantly enhanced biological activity while maintaining low toxicity profiles in mammalian cells .
- Antimicrobial Testing : Another study explored the antimicrobial efficacy of oxazinane derivatives against common bacterial strains, revealing that modifications in the side chains could lead to improved antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
